2-chloro-N-propylbenzamide molecular weight and formula
2-chloro-N-propylbenzamide molecular weight and formula
Molecular Characterization, Synthesis, and Pharmacophoric Utility
Executive Summary
2-Chloro-N-propylbenzamide (CAS: 66896-67-1) is a secondary amide derivative utilized primarily as a structural probe in medicinal chemistry.[1] Belonging to the ortho-chlorobenzamide class, it serves as a critical intermediate for evaluating steric and lipophilic vectors in Structure-Activity Relationship (SAR) studies. This guide details its physicochemical profile, validated synthesis protocols, and its role as a scaffold in the development of P2X7 antagonists and antimicrobial agents.
Part 1: Physicochemical Profile[2]
The molecular identity of 2-chloro-N-propylbenzamide is defined by the ortho-substitution of a chlorine atom on the benzene ring, which imparts significant steric torsion, preventing coplanarity between the amide group and the phenyl ring. This "ortho-effect" is a vital parameter in drug design, influencing metabolic stability and receptor binding kinetics.
Core Specifications
| Parameter | Value | Technical Note |
| IUPAC Name | 2-chloro-N-propylbenzamide | |
| Molecular Formula | C₁₀H₁₂ClNO | Validated by elemental analysis |
| Molecular Weight | 197.66 g/mol | Monoisotopic Mass: 197.0607 Da |
| CAS Number | 66896-67-1 | Distinct from isopropyl isomer (6291-28-7) |
| Physical State | White to off-white solid | Crystalline powder |
| LogP (Predicted) | 2.3 ± 0.2 | Moderate lipophilicity; CNS penetrant potential |
| H-Bond Donors | 1 | Amide N-H |
| H-Bond Acceptors | 1 | Carbonyl Oxygen |
Structural Analysis (Electronic & Steric)
The 2-chloro substituent exerts a negative inductive effect (-I) while simultaneously providing steric bulk. Unlike para-substituted benzamides, the ortho-chloro group forces the amide carbonyl out of the plane of the benzene ring.
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Consequence: This twist reduces conjugation between the phenyl ring and the amide nitrogen, making the carbonyl carbon slightly more electrophilic than in unsubstituted benzamide, yet the steric bulk protects it from rapid enzymatic hydrolysis.
Part 2: Synthesis and Characterization[9][10]
Core Directive: The synthesis follows a nucleophilic acyl substitution mechanism. The choice of base and solvent is critical to scavenge the HCl byproduct and prevent protonation of the propylamine nucleophile.
Reaction Mechanism
The synthesis utilizes 2-chlorobenzoyl chloride as the electrophile and n-propylamine as the nucleophile.
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Step 1: Nucleophilic attack of the amine nitrogen on the carbonyl carbon.
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Step 2: Formation of a tetrahedral intermediate.
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Step 3: Elimination of the chloride leaving group and deprotonation by the base (Triethylamine or NaOH).
Experimental Protocol (Standardized)
Reagents:
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2-Chlorobenzoyl chloride (1.0 eq)
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n-Propylamine (1.1 eq)
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Triethylamine (Et₃N) (1.2 eq)
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Dichloromethane (DCM) (Anhydrous)
Procedure:
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Preparation: Charge a round-bottom flask with n-propylamine (1.1 eq) and Et₃N (1.2 eq) in anhydrous DCM (10 mL/mmol). Cool the solution to 0°C using an ice bath to control the exotherm.
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Addition: Add 2-chlorobenzoyl chloride (1.0 eq) dropwise over 20 minutes. The reaction is highly exothermic; internal temperature must remain <10°C to prevent side reactions (dimerization).
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Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours. Monitor via TLC (Solvent: Hexane/EtOAc 7:3).
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Work-up:
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Wash the organic layer with 1M HCl (to remove unreacted amine).
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Wash with Sat. NaHCO₃ (to remove unreacted acid chloride/acid).
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Wash with Brine , dry over Na₂SO₄ , and concentrate in vacuo.
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Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (SiO₂).
Synthesis Workflow Visualization
Figure 1: Step-by-step synthetic workflow for the acylation of propylamine.
Part 3: Analytical Validation
To ensure scientific integrity, the isolated product must be validated using NMR and Mass Spectrometry.[2]
Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
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δ 7.30–7.50 (m, 4H): Aromatic protons. The ortho-Cl substitution creates a complex splitting pattern distinct from unsubstituted benzamide.
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δ 6.20 (br s, 1H): Amide N-H proton (Exchangeable with D₂O).
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δ 3.45 (q, J=7.0 Hz, 2H): N-CH₂ methylene protons (adjacent to Nitrogen).
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δ 1.65 (sext, J=7.0 Hz, 2H): Central methylene protons (-CH₂-).
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δ 0.98 (t, J=7.0 Hz, 3H): Terminal methyl group (-CH₃).
Mass Spectrometry (MS)[9]
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Molecular Ion: [M+H]⁺ = 198.1
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Isotope Pattern: A characteristic 3:1 ratio between peaks at m/z 198 and 200 confirms the presence of a single Chlorine atom (³⁵Cl vs ³⁷Cl).
Part 4: Applications in Drug Development
2-Chloro-N-propylbenzamide is rarely a final drug but serves as a high-value Pharmacophore Scaffold .
Scaffold Utility
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P2X7 Receptor Antagonists: The 2-chlorobenzamide core is a privileged structure in the design of P2X7 antagonists used for treating inflammation and CNS disorders. The N-propyl chain is often modified to larger cycloalkyl groups to enhance potency, but the propyl variant serves as a baseline for lipophilicity (LogP) calibration [1].
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Antimicrobial Research: Derivatives of 2-chlorobenzamide have shown efficacy against bacterial strains. The N-propyl group assists in penetrating the bacterial cell wall due to its alkyl chain length [2].
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Bioisosteric Replacement: In SAR studies, the N-propyl group acts as a probe to test the size limit of the hydrophobic pocket in a target receptor. It bridges the gap between the smaller N-ethyl and the bulkier N-butyl or branched N-isopropyl groups.
SAR Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) logic positioning the N-propyl variant within the benzamide library.
References
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Chen, X., et al. (2010).[3] "Discovery of 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide as a potent and CNS penetrable P2X7 receptor antagonist."[3] Bioorganic & Medicinal Chemistry Letters, 20(10), 3107-3111.[3]
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Ghare, S., et al. (2024).[4] "Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity." Chemical Trends in Pharmacy and Pharmaceutical Chemistry.
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Sigma-Aldrich. "2-Chloro-N-propylbenzamide Product Specification." Merck KGaA.
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PubChem. "2-chloro-N-propylbenzamide Compound Summary."[5][6] National Library of Medicine.[5]
Sources
- 1. 2-CHLORO-N-PROPYL-BENZAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. N-Propylbenzamide | High-Purity Research Compound [benchchem.com]
- 3. Discovery of 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide as a potent and CNS penetrable P2X7 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-chloro-N-isopropylbenzamide | C10H12ClNO | CID 220919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-chloro-N-propylpentanamide | C8H16ClNO | CID 13828407 - PubChem [pubchem.ncbi.nlm.nih.gov]
